N-[[2-(ethylamino)pyridin-4-yl]methyl]-4-(hydroxymethyl)piperidine-1-carboxamide
Description
N-[[2-(ethylamino)pyridin-4-yl]methyl]-4-(hydroxymethyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a hydroxymethyl group and a carboxamide group, along with a pyridine ring substituted with an ethylamino group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[[2-(ethylamino)pyridin-4-yl]methyl]-4-(hydroxymethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-2-16-14-9-13(3-6-17-14)10-18-15(21)19-7-4-12(11-20)5-8-19/h3,6,9,12,20H,2,4-5,7-8,10-11H2,1H3,(H,16,17)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLKEEABLGGTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=C1)CNC(=O)N2CCC(CC2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(ethylamino)pyridin-4-yl]methyl]-4-(hydroxymethyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. One common synthetic route includes the following steps:
Preparation of 2-(ethylamino)pyridine: This can be achieved by reacting 2-chloropyridine with ethylamine under reflux conditions.
Formation of the piperidine intermediate: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, piperidine, and a suitable amine.
Coupling of intermediates: The final step involves coupling the 2-(ethylamino)pyridine with the piperidine intermediate using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(ethylamino)pyridin-4-yl]methyl]-4-(hydroxymethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethylamino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[[2-(ethylamino)pyridin-4-yl]methyl]-4-(hydroxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
tert-Butylamine: An aliphatic primary amine used in organic synthesis.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of complex organic molecules.
Uniqueness
N-[[2-(ethylamino)pyridin-4-yl]methyl]-4-(hydroxymethyl)piperidine-1-carboxamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and development in multiple scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
